molecular formula C16H20ClNO2 B7040079 N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine

N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine

Cat. No.: B7040079
M. Wt: 293.79 g/mol
InChI Key: ZOSHHKWDBRWLGO-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine is a synthetic organic compound characterized by its unique molecular structure

Properties

IUPAC Name

N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-4-12-8-9-15(20-12)11(2)18-10-13-14(17)6-5-7-16(13)19-3/h5-9,11,18H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSHHKWDBRWLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(C)NCC2=C(C=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine typically involves a multi-step process. The initial step often includes the preparation of the 2-chloro-6-methoxyphenylmethyl intermediate, which is then reacted with 5-ethylfuran-2-yl ethanamine under specific conditions to yield the final product. Common reagents used in these reactions include halogenating agents, methoxylating agents, and amines. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound may bind to these targets, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A similar compound used as a solvent in organic synthesis.

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another compound with a similar structure used as a UV absorber.

    3-Methoxyphenylboronic acid: A related compound used in various chemical reactions.

Uniqueness

N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows it to participate in a variety of reactions and interact with specific molecular targets, making it valuable for research and industrial applications.

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